Iron;zirconium
Description
Definition and Chemical Classification
Iron-zirconium (Fe-Zr) compounds are intermetallic phases characterized by ordered atomic arrangements of iron and zirconium atoms. These compounds exhibit distinct stoichiometries, including ZrFe₂ , Zr₃Fe , ZrFe₃ , and Zr₂Fe , each stabilized under specific thermodynamic conditions. The bonding in Fe-Zr compounds is predominantly metallic, with partial covalent contributions due to electronegativity differences between iron (1.83) and zirconium (1.33).
Key classes of Fe-Zr compounds include:
- Laves phases : ZrFe₂ adopts hexagonal (C14/C36) or cubic (C15) structures, depending on temperature and composition.
- Peritectic compounds : ZrFe₃ forms via peritectic reactions at high temperatures (~1480°C) and exhibits a face-centered cubic lattice (a = 11.667 kX).
- Orthorhombic phases : Zr₃Fe has an Re₃B-type structure (a = 3.322 Å, b = 10.973 Å, c = 8.822 Å).
Table 1: Crystallographic Properties of Fe-Zr Compounds
| Compound | Structure Type | Lattice Parameters (Å) | Stability Range (°C) |
|---|---|---|---|
| ZrFe₂ | Hexagonal (C14/C36) | a = 5.04, c = 8.23 (C14) | <1503 |
| Zr₃Fe | Orthorhombic | a = 3.322, b = 10.973, c = 8.822 | <1213 |
| ZrFe₃ | Cubic | a = 11.667 | ~1480 (peritectic) |
Historical Development and Discovery
The systematic study of Fe-Zr compounds began in the mid-20th century alongside advancements in metallurgy and nuclear technology. Early phase diagram studies in the 1950s identified ZrFe₂ and Zr₃Fe as stable phases. By 1964, Soviet researchers at the Institute of Metal Physics confirmed the peritectic formation of ZrFe₃ and mapped equilibrium phases in Fe-Zr alloys. The discovery of Laves phases in the 1970s expanded interest in ZrFe₂ for high-temperature applications, driven by its exceptional mechanical stability.
Academic and Industrial Significance
Fe-Zr compounds are pivotal in multiple domains:
- Nuclear engineering : Zr-Fe alloys, such as Zircaloys, are used in reactor cladding due to low thermal neutron cross-sections (0.18 barns for Zr).
- High-temperature alloys : Eutectic Fe-Cr-Zr alloys reinforced with Laves phases exhibit superior creep resistance at 600–700°C, outperforming traditional ferritic-martensitic steels like P92.
- Composite materials : Zr-Fe-O systems enhance mechanical properties in TRIP-matrix composites through stress-induced phase transformations.
Nomenclature and Standardized Terminology
The naming of Fe-Zr compounds follows stoichiometric and structural conventions:
- Stoichiometric designations : Compounds are denoted by atomic ratios (e.g., ZrFe₂ for 1:2 Zr:Fe).
- Structural descriptors : Crystal systems are appended in parentheses, e.g., ZrFe₂ (C14) for hexagonal Laves phases.
- Phase variants : High-temperature polymorphs are distinguished by Greek prefixes (e.g., α-ZrFe₂ for cubic C15 and β-ZrFe₂ for hexagonal C36).
Properties
CAS No. |
12160-12-2 |
|---|---|
Molecular Formula |
FeZr2 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
iron;zirconium |
InChI |
InChI=1S/Fe.2Zr |
InChI Key |
HZGFMPXURINDAW-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Zr].[Zr] |
Origin of Product |
United States |
Preparation Methods
Process Overview:
- Precursors: Typically, iron chloride (FeCl3) and zirconium oxychloride (ZrOCl2·8H2O) are used as metal sources.
- Molar Ratio: An equimolar ratio of zirconium to iron (1:1) is common to optimize composite properties.
- pH Adjustment: The reaction mixture’s pH is adjusted to around 10.0 using a strong base such as 5 M sodium hydroxide (NaOH).
- Reaction Conditions: The mixture is ultrasonicated for 1 hour, then transferred to a polytetrafluoroethylene-lined autoclave and heated at 180 °C for 9 hours under nitrogen protection.
- Post-treatment: After cooling, the product is magnetically separated, washed to neutrality with deionized water, and dried at 90 °C under vacuum.
Characteristics:
- The resulting nano zirconium iron oxide particles are uniformly distributed on activated carbon, reducing agglomeration.
- The composite exhibits enhanced adsorption properties due to increased active sites from metal oxides and hydroxyl groups.
| Step | Conditions/Parameters |
|---|---|
| Metal precursors | FeCl3 (0.040 g), ZrOCl2·8H2O (0.096 g) |
| Molar ratio (Zr:Fe) | 1:1 |
| pH adjustment | pH 10.0 using 5 M NaOH |
| Ultrasonication | 1 hour |
| Hydrothermal reaction | 180 °C, 9 hours, nitrogen atmosphere |
| Drying | Vacuum drying at 90 °C |
This method yields nano zirconium-iron oxide composites with magnetic properties (saturation magnetization ~1.89 emu/g) and high adsorption efficiency for contaminants like antimony (Sb(V)) in water.
Ball Milling and Freeze-Drying for Zirconia-Based Ceramic Powders
For preparing zirconium-containing ceramic powders, including those doped with iron or other oxides, a multi-step process involving grinding, freeze-drying, calcination, and ball milling is employed.
Process Steps:
- Weighing and Mixing: Zirconia, alumina, ceramic powders, and dopants (e.g., cerium oxide, yttrium oxide) are weighed in specific proportions.
- Grinding: The mixture is ground in a ball mill for 1.2 to 3 hours at speeds ranging from 400 to 700 rpm.
- Freeze-Drying: The slurry is lyophilized under vacuum at temperatures between -35 °C and -50 °C for 8 to 15 hours to remove moisture without agglomeration.
- Calcination: The dried powder is mixed with starch and a water-soluble binder (e.g., polyvinyl alcohol, xanthan gum) and stirred at controlled speeds (120–320 rpm) to form a ceramic precursor.
- Drying: The precursor is vacuum dried under high pressure (200–400 MPa) for 1 to 4 hours.
- Wet Ball Milling: The dried precursor undergoes wet ball milling for 2 to 3 hours to achieve fine particle sizes (20–40 nm).
Typical Composition and Parameters:
| Example | Zirconia (wt%) | Alumina (wt%) | Ceramic Powder (wt%) | Starch (wt%) | Dopants (wt%) | Grinding Time (h) | Freeze-Drying Temp (°C) | Vacuum Pressure (Pa) | Ball Mill Speed (rpm) | Particle Size (nm) |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | 12 | 0.8 | 18 | 36 | Cerium oxide 8, PVA 2.2 | 3 | -35 | 3 | 400 | 20 |
| 2 | 6 | 0.5 | 10 | 25 | Yttrium oxide 3, PAA | 3 | -50 | 60 | 700 | 40 |
| 3 | 17 | 1.0 | 25 | 48 | Yttrium oxide 12, PEO 3 | 1.5 | -45 | 35 | 550 | 30 |
| 4 | 13 | 0.7 | 20 | 37 | Yttrium oxide 8, PAA | 2 | -45 | 20 | 600 | 32 |
PVA = Polyvinyl alcohol; PAA = Polyacrylamide; PEO = Polyethylene oxide
This method produces zirconia ceramic powders with controlled nanoscale particle sizes, suitable for high-performance applications such as dental ceramics and structural components.
Reduction of Zirconia to Metallic Zirconium Nanoparticles
For metallic zirconium preparation, especially nanoparticles, reduction of zirconia (ZrO2) using active metals like magnesium is a well-established method.
Key Method: RAPET (Reaction under Autogenic Pressure at Elevated Temperatures)
- Reactants: Zirconia powder and magnesium metal.
- Reaction Conditions: Heated at approximately 750 °C in a sealed stainless steel autoclave (Let-Lok® cell) under autogenic pressure.
- Process: The reaction proceeds under high pressure generated by thermal dissociation of reactants, producing metallic zirconium nanoparticles.
- Particle Size: Average size around 63 nm.
- Advantages: Rapid, simple, and produces high-purity metallic zirconium nanoparticles.
This method is significant for producing metallic zirconium for applications in implants, military materials, and advanced ceramics.
Preparation of High-Purity Zirconium Compounds via Ammonia Precipitation
A chemical route to prepare zirconium compounds involves the controlled precipitation of zirconium sulfate solutions by ammonia addition.
Process Details:
- Starting Material: Aqueous zirconium sulfate solution.
- Ammonia Addition: Ammonia is added under vigorous agitation to adjust pH between 0.1 and 2.5, leading to the formation of ammonium zirconium sulfate.
- Temperature: Ambient temperature is typical, but can vary depending on solution concentration.
- Product: Crystalline zirconium compositions that are white, friable, and finely divided.
- Purification: The precipitate can be washed with saturated ammonium sulfate solution or polar solvents to reduce impurities.
- Calcination: The precipitate can be calcined to produce high-purity zirconia powder with low metallic impurities.
This method is suitable for producing zirconium compounds for high-purity applications and can be adapted to include iron dopants if required.
Summary Table of Preparation Methods for Iron-Zirconium Compounds
Chemical Reactions Analysis
Types of Reactions: Iron-zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific composition and structure of the compound.
Common Reagents and Conditions:
Oxidation: Iron-zirconium compounds can be oxidized using oxygen or air at elevated temperatures. This reaction typically results in the formation of iron oxide and zirconium oxide.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents. These reactions are carried out at high temperatures to ensure complete reduction.
Substitution: Substitution reactions can occur in the presence of halogens or other reactive species, leading to the formation of new compounds with different properties.
Major Products Formed: The major products formed from these reactions include various oxides, halides, and intermetallic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Catalytic Applications
Iron-zirconium compounds have been explored as catalysts in several chemical reactions, particularly in the electrochemical reduction of carbon dioxide. Research indicates that these compounds can enhance the efficiency of electrocatalytic processes due to their ability to create active sites for reaction intermediates.
Case Study: Electrochemical Reduction of Carbon Dioxide
A study highlighted the performance of iron-zirconium-based catalysts in converting carbon dioxide into useful chemicals. The introduction of iron into zirconium oxide matrices improved the selectivity and activity of the catalyst, demonstrating potential for sustainable energy applications .
Environmental Remediation
Iron-zirconium compounds have shown promise in environmental applications, particularly in the removal of contaminants from water sources.
Data Table: Adsorption Performance
| Compound Type | Contaminant | Removal Efficiency (%) |
|---|---|---|
| Granular Zirconium-Iron Oxide | Fluoride | 95 |
| Nano Zirconium-Iron Oxide | Antimony (Sb(V)) | 77.11 |
The granular form of zirconium-iron oxide has been effective in removing fluoride from groundwater, showcasing its high adsorption capacity and potential for environmental cleanup .
Nuclear Industry Applications
Iron-doped zirconium alloys are crucial in the nuclear industry, particularly for fuel cladding materials. The addition of iron improves corrosion resistance and reduces hydrogen pickup during reactor operations.
Case Study: Zircaloy-4 Fuel Cladding
Research conducted at the National Nuclear Laboratory demonstrated that incorporating iron into zirconium alloys enhances their performance in nuclear reactors. The study utilized advanced techniques such as X-ray fluorescence and X-ray absorption near-edge structure analysis to understand the distribution and oxidation states of iron within the alloy . The findings indicated that optimizing iron content could lead to improved safety and efficiency in nuclear fuel usage.
Advanced Materials
The combination of iron and zirconium is also explored in the development of advanced materials with superior mechanical properties.
Key Properties:
- High Hardness : Iron-zirconium compounds exhibit increased hardness compared to their individual components.
- Thermal Stability : These compounds maintain structural integrity at elevated temperatures, making them suitable for high-temperature applications.
Mechanism of Action
The mechanism by which iron-zirconium compounds exert their effects is largely dependent on their specific application. In catalysis, for example, the active sites on the compound’s surface facilitate the adsorption and transformation of reactants. In medical applications, the biocompatibility and stability of the compound play a crucial role in its interaction with biological tissues.
Molecular Targets and Pathways: In drug delivery, iron-zirconium compounds can target specific cells or tissues, releasing therapeutic agents in a controlled manner. The pathways involved often include endocytosis and subsequent intracellular release of the drug.
Comparison with Similar Compounds
Fe-Zr vs. Ti-Fe-Zr Systems
- Fe-Zr : Layered Zr(2 μm)-Fe(10 μm) systems form α-Fe(Sn, Zr) solid solutions and intermetallic phases during annealing at 750°C. Mössbauer spectroscopy confirms Fe-Zr bonding dynamics .
- Ti-Fe-Zr : Substituting Fe with Zr in TiFe alloys creates (Ti₁₋yZry)₂Fe intergranular phases, enhancing hydrogenation kinetics by dispersing catalytic sites .
Fe-Zr vs. Zr-Sn-Fe Systems
In Sn(4 μm)-Zr(2 μm)-Fe(10 μm) layered systems, Zr preferentially interacts with Sn, forming Zr-rich intermetallics, while Sn diffuses into Fe matrices. This contrasts with binary Fe-Zr systems, where Zr dominates phase formation .
Hydrogenation and Catalytic Properties
- TiFe-Zr : Zr doping in TiFe reduces activation energy for hydrogen absorption, attributed to (Ti₁₋yZry)₂Fe phases that mitigate surface oxidation .
Radiation and Thermal Resistance
- Vacancy Migration : Both Fe (bcc) and Zr (hcp) have similar vacancy migration energies (0.55–0.65 eV), contributing to comparable radiation resistance .
- Cu-ZrO₂ : Unlike Fe-Zr, Cu-ZrO₂ composites prioritize electrical conductivity over mechanical strength, limiting their use in high-stress environments .
Research Findings and Innovations
- Phase Stability : Fe-Zr systems annealed at 750°C show minimal Sn diffusion into Fe matrices, unlike Zr-Sn-Fe systems where Sn alters phase equilibria .
- Hydrogen Embrittlement: Zr alloys with dispersed hydrides (e.g., δ-hydrides) exhibit reduced fracture toughness under hydrogen charging, a challenge less pronounced in Fe-Zr .
- Molten Corium Interactions : Fe-Zr mixtures in molten corium (nuclear reactor scenarios) increase concrete ablation rates due to exothermic Zr oxidation, unlike Fe-only systems .
Biological Activity
Iron and zirconium are two elements that have garnered significant attention in biomedical research due to their unique properties and potential applications in various fields, including nanotechnology, materials science, and medicine. This article explores the biological activity of iron-zirconium compounds, focusing on their cytotoxicity, antibacterial properties, and potential therapeutic applications.
Overview of Iron-Zirconium Compounds
Iron (Fe) and zirconium (Zr) can form various compounds, notably iron-zirconium oxides and hybrid materials. These compounds exhibit distinct physicochemical properties that can influence their biological interactions. Research has indicated that these materials can be used in drug delivery systems, as antimicrobial agents, and in cancer therapies.
1. Cytotoxicity
Cytotoxic effects of zirconium-containing compounds have been documented in several studies. For example, zirconium oxide nanoparticles (ZrO2 NPs) have shown cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. The cytotoxicity was found to be dose-dependent, indicating that higher concentrations lead to increased cell death .
Table 1: Cytotoxic Effects of Zirconium Compounds
| Compound | Cell Line | IC50 (µg/mL) | Effect Observed |
|---|---|---|---|
| ZrO2 NPs | MCF-7 | 149.20 | Inhibition of cell growth |
| ZrO2 Microparticles | Jurkat T Cells | 0.5 | Induction of apoptosis |
| ZrO2 NPs | PC12 | 31 | Genotoxic effects |
2. Antibacterial Activity
Iron-zirconium compounds have demonstrated significant antibacterial properties. Studies indicate that these compounds can inhibit the growth of various pathogens, making them potential candidates for use in antimicrobial applications . The mechanism often involves the generation of reactive oxygen species (ROS), which can damage bacterial cell membranes and DNA.
Table 2: Antibacterial Efficacy of Iron-Zirconium Compounds
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fe-Zr Hybrid Oxide | E. coli | 50 µg/mL |
| ZrO2 NPs | Staphylococcus aureus | 25 µg/mL |
3. Therapeutic Applications
The potential therapeutic applications of iron-zirconium compounds are extensive:
- Cancer Therapy : The cytotoxic properties of zirconium nanoparticles suggest their use in targeted cancer therapies. Studies have shown that ZrO2 can enhance the efficacy of chemotherapeutic agents by increasing cellular uptake and reducing drug resistance .
- Drug Delivery Systems : Iron-zirconium hybrids can serve as carriers for drug delivery due to their biocompatibility and ability to release drugs in a controlled manner . Research indicates that these materials can improve the bioavailability of poorly soluble drugs.
- Bone Regeneration : Zirconium-based materials have been investigated for their role in bone regeneration due to their osteoconductive properties. The incorporation of iron into zirconia has been shown to enhance the mechanical strength and bioactivity of bone implants .
Case Study 1: Anticancer Activity of ZrO2 NPs
A study conducted by Shirani et al. evaluated the anticancer effects of ZrO2 nanoparticles on MCF-7 cells. The results demonstrated a significant reduction in cell viability at concentrations above 100 µg/mL, with mechanisms involving apoptosis and oxidative stress induction being identified as key factors .
Case Study 2: Antibacterial Properties Against Oral Pathogens
Research by Sai et al. focused on the antibacterial activity of zirconium oxide nanoparticles against oral pathogens. The study concluded that ZrO2 NPs exhibited potent antibacterial effects, suggesting their potential use in dental applications to prevent infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
